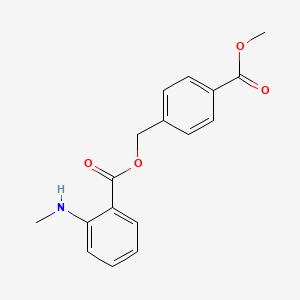![molecular formula C16H20N2O2 B5865125 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide” is a compound that belongs to the class of quinoline derivatives . Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield are commonly used . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .
Mécanisme D'action
The mechanism of action of N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways and cellular processes. This compound has been shown to activate the p53 pathway, which plays a crucial role in regulating cell cycle arrest and apoptosis. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death. This compound has also been shown to modulate the expression of various genes involved in inflammation, immune responses, and cell cycle regulation. Moreover, this compound has been found to inhibit the activity of various enzymes, including topoisomerase II, which is essential for DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. This compound exhibits potent antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, making it difficult to store and handle. Moreover, this compound has not been extensively studied for its pharmacokinetics and toxicity, which are important factors for drug development.
Orientations Futures
There are several future directions for the study of N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide. Firstly, more studies are needed to elucidate the mechanism of action of this compound and its molecular targets. Secondly, studies are needed to determine the pharmacokinetics and toxicity of this compound, which are important factors for drug development. Thirdly, studies are needed to evaluate the efficacy of this compound in vivo using animal models. Fourthly, studies are needed to explore the potential of this compound as a lead compound for drug development in various fields of medicine. Finally, studies are needed to optimize the synthesis method of this compound and develop more stable analogs of this compound with improved biological activities.
Méthodes De Synthèse
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide can be synthesized by reacting 2-hydroxy-6-methyl-3-quinolinecarboxaldehyde with propylamine and acetic anhydride in the presence of a catalyst. The reaction yields this compound as a white crystalline powder with a melting point of 139-141°C.
Applications De Recherche Scientifique
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has been tested on different types of cancer cells, including breast, prostate, and lung cancer cells, and has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Moreover, this compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. This compound has also been tested against various bacterial and fungal strains and has been found to exhibit significant antimicrobial activity.
Propriétés
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-7-18(12(3)19)10-14-9-13-8-11(2)5-6-15(13)17-16(14)20/h5-6,8-9H,4,7,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYTULOSDUQGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


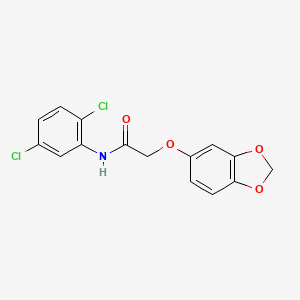
![1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5865054.png)
![2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5865061.png)
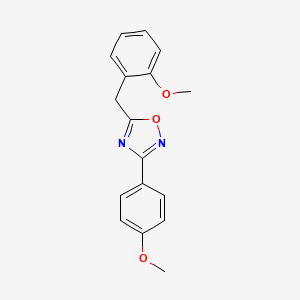
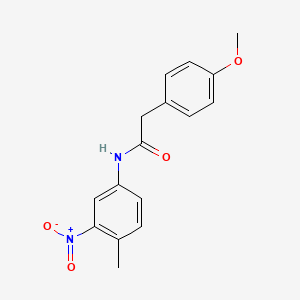

![methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5865095.png)
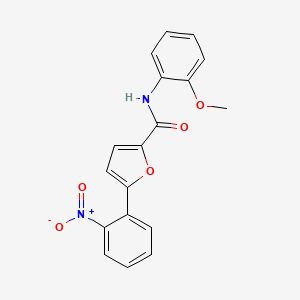
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5865122.png)
![4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B5865123.png)
![N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)
